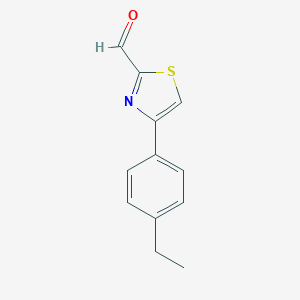

4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde

Description

Properties

IUPAC Name |

4-(4-ethylphenyl)-1,3-thiazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NOS/c1-2-9-3-5-10(6-4-9)11-8-15-12(7-14)13-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNORSZRHYIUUMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde

An In-Depth Technical Guide to the Synthesis and Characterization of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties and versatile reactivity make it a privileged structure in drug discovery. This guide provides a comprehensive technical overview of the synthesis and characterization of a key derivative, this compound. This compound serves as a valuable intermediate, leveraging the established biological significance of the thiazole nucleus while providing a reactive carbaldehyde handle for extensive molecular elaboration. We present a robust, field-proven synthetic pathway, detail the essential analytical techniques for structural elucidation and purity confirmation, and discuss the compound's potential in the landscape of modern drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of novel thiazole derivatives.

Introduction: The Significance of the Thiazole Scaffold

The five-membered thiazole ring, containing sulfur and nitrogen atoms, is a recurring motif in a multitude of pharmacologically active agents.[4] Its presence is noted in natural products like vitamin B1 (thiamine) and in synthetic drugs exhibiting a wide array of therapeutic effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[5][6][7] The aromatic nature of the thiazole ring allows it to participate in various biological interactions, while its distinct substitution pattern can be fine-tuned to optimize potency and pharmacokinetic properties.

The target molecule, this compound, is of particular interest. The 4-aryl substitution is a common feature in many active thiazole derivatives, and the ethylphenyl group offers a lipophilic handle that can be explored for structure-activity relationship (SAR) studies. Critically, the carbaldehyde group at the C2 position is a versatile synthetic precursor, enabling a host of subsequent chemical transformations such as reductive aminations, Wittig reactions, and condensations to build molecular complexity and generate diverse compound libraries for high-throughput screening.

A Validated Synthetic Pathway

The synthesis of this compound is most reliably achieved through a multi-step sequence. The logical and widely adopted strategy involves first constructing the core thiazole ring via the classic Hantzsch thiazole synthesis, followed by the introduction of the formyl (carbaldehyde) group using an electrophilic formylation reaction.

Step 1: Synthesis of α-Haloketone Intermediate

Reaction: Bromination of 1-(4-ethylphenyl)ethanone to yield 2-bromo-1-(4-ethylphenyl)ethanone.

Causality: The Hantzsch synthesis requires an α-halocarbonyl compound as a key electrophile.[8][9] Bromination at the α-position of the ketone is a standard transformation. The use of bromine in a suitable solvent is effective. Care must be taken to control the stoichiometry to prevent di-bromination.

Experimental Protocol: Synthesis of 2-bromo-1-(4-ethylphenyl)ethanone

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(4-ethylphenyl)ethanone (10.0 g, 67.5 mmol) in 100 mL of chloroform.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add bromine (3.5 mL, 68.0 mmol) dropwise over 30 minutes, ensuring the temperature remains below 10 °C. The characteristic red-brown color of bromine should dissipate upon addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Wash the reaction mixture sequentially with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 2-bromo-1-(4-ethylphenyl)ethanone, which can often be used in the next step without further purification.[10]

Step 2: Hantzsch Thiazole Synthesis

Reaction: Cyclocondensation of 2-bromo-1-(4-ethylphenyl)ethanone with a thioamide equivalent to form the 4-(4-ethylphenyl)-1,3-thiazole core. To facilitate subsequent formylation, we will first synthesize the 2-amino derivative using thiourea.

Causality: This reaction is a robust and high-yielding method for forming the thiazole ring.[8][9] The mechanism begins with the sulfur of the thioamide acting as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.[11] This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.

Experimental Protocol: Synthesis of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine

-

Combine 2-bromo-1-(4-ethylphenyl)ethanone (15.3 g, 67.5 mmol) and thiourea (5.6 g, 74.2 mmol) in 150 mL of ethanol in a 250 mL round-bottom flask.

-

Heat the mixture to reflux with stirring for 4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

-

Slowly pour the cooled mixture into 300 mL of cold water while stirring.

-

Neutralize the solution by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8, which will precipitate the product.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven to yield 4-(4-ethylphenyl)-1,3-thiazol-2-amine.

Step 3: Introduction of the Carbaldehyde Group

Reaction: Formylation of the thiazole precursor. A common method is the Vilsmeier-Haack reaction, but for converting a 2-aminothiazole, a Sandmeyer-type reaction followed by reduction or direct formylation of the thiazole ring after removal of the amino group is often employed. An alternative and more direct route involves forming the thiazole ring with a group at C2 that is easily converted to an aldehyde. However, for this guide, we will outline the Vilsmeier-Haack formylation of the 4-(4-ethylphenyl)thiazole, which would be synthesized from 2-bromo-1-(4-ethylphenyl)ethanone and thioformamide. A more practical approach for the 2-carbaldehyde is often formylation of the lithiated thiazole.

Causality: The Vilsmeier-Haack reaction is an effective method for formylating electron-rich aromatic and heteroaromatic rings.[12][13] The Vilsmeier reagent (a chloroiminium ion), generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.[13] The electron-rich thiazole ring attacks the Vilsmeier reagent, and subsequent hydrolysis of the iminium intermediate yields the carbaldehyde.

Experimental Protocol: Synthesis of this compound

-

In a three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF) (20 mL) to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) (6.5 mL, 70 mmol) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Synthesize the precursor 4-(4-ethylphenyl)thiazole by reacting 2-bromo-1-(4-ethylphenyl)ethanone with thioformamide.

-

Dissolve 4-(4-ethylphenyl)thiazole (10.0 g, 52.8 mmol) in 30 mL of DMF and add this solution dropwise to the prepared Vilsmeier reagent.

-

After the addition, allow the mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

-

Cool the reaction mixture and pour it carefully onto 200 g of crushed ice.

-

Neutralize the solution with a 2M sodium hydroxide solution until it is slightly basic (pH 8-9).

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.[14]

Synthetic Workflow Diagram

Caption: Overall synthetic route to the target compound.

Comprehensive Characterization

Confirming the identity, structure, and purity of the synthesized this compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Spectroscopic Data

The following tables summarize the expected data from key spectroscopic analyses.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.9 - 10.0 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| ~8.0 - 8.1 | Singlet (s) | 1H | Thiazole C5-H |

| ~7.8 - 7.9 | Doublet (d) | 2H | Aromatic protons (ortho to thiazole) |

| ~7.2 - 7.3 | Doublet (d) | 2H | Aromatic protons (ortho to ethyl group) |

| ~2.7 | Quartet (q) | 2H | Methylene protons (-CH₂CH₃) |

| ~1.3 | Triplet (t) | 3H | Methyl protons (-CH₂CH₃) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~184 - 185 | Aldehyde Carbonyl (C=O) |

| ~168 - 170 | Thiazole C2 |

| ~158 - 160 | Thiazole C4 |

| ~146 - 148 | Aromatic Quaternary (C-ethyl) |

| ~131 - 132 | Aromatic Quaternary (C-thiazole) |

| ~128 - 129 | Aromatic CH (ortho to ethyl) |

| ~126 - 127 | Aromatic CH (ortho to thiazole) |

| ~122 - 123 | Thiazole C5 |

| ~28 - 29 | Methylene Carbon (-CH₂) |

| ~15 - 16 | Methyl Carbon (-CH₃) |

Table 3: Key IR Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 - 3150 | Medium | Aromatic & Thiazole C-H stretch |

| ~2960 - 2850 | Medium | Aliphatic C-H stretch |

| ~1690 - 1710 | Strong | Aldehyde C=O stretch |

| ~1600 - 1610 | Medium | Aromatic C=C stretch |

| ~1500 - 1550 | Strong | Thiazole ring C=N stretch |

Table 4: Mass Spectrometry Data

| Technique | Expected m/z | Assignment |

|---|---|---|

| ESI-MS | 218.06 | [M+H]⁺ |

| HRMS | 217.0561 | Calculated for C₁₂H₁₁NOS |

Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the precise connectivity of atoms in the molecule.

-

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire the proton spectrum. Typical parameters include a spectral width of 0-12 ppm and a relaxation delay of 1-5 seconds.[15]

-

¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Typical parameters include a spectral width of 0-200 ppm and a relaxation delay of 2-5 seconds.[15]

-

Infrared (IR) Spectroscopy

-

Objective: To identify the key functional groups present.

-

Methodology:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or analyze as a thin film.

-

Acquisition: Use a Fourier-Transform Infrared (FT-IR) spectrometer to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.[15]

-

Characterization Workflow Diagram

Caption: Analytical workflow for structural confirmation.

Applications in Drug Discovery and Future Directions

The true value of this compound lies in its potential as a versatile building block for creating novel therapeutic agents. The thiazole core is already associated with a plethora of biological activities.[16][17] The aldehyde functionality unlocks access to a vast chemical space for SAR exploration.

-

Anticancer Drug Development: Many potent anticancer agents feature the thiazole scaffold.[5][16] The aldehyde can be converted into various heterocyclic systems or used in reductive amination reactions to introduce diverse amine side chains, potentially targeting kinases or other cancer-related proteins.

-

Antimicrobial Agents: Thiazole derivatives have shown significant antibacterial and antifungal properties.[6][17] The aldehyde can be condensed with hydrazines or hydroxylamines to generate hydrazones and oximes, classes of compounds known for their antimicrobial activity.

-

Anti-inflammatory Agents: The well-known NSAID Meloxicam contains a thiazole ring.[1] The aldehyde can serve as a starting point for synthesizing novel non-steroidal anti-inflammatory drugs (NSAIDs) by creating derivatives that can interact with cyclooxygenase (COX) enzymes.

The strategic placement of the ethylphenyl group provides a lipophilic domain that can be crucial for membrane permeability and interaction with hydrophobic pockets in target proteins. Future work should focus on leveraging the aldehyde group to build a focused library of derivatives for screening against various biological targets.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Vertex AI Search.

- BenchChem. Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide. Benchchem.

- Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap.

- SynArchive. Hantzsch Thiazole Synthesis. SynArchive.

- BenchChem. Vilsmeier-Haack Formylation of 6-arylimidazo[2,1-b]thiazoles: Application Notes and Protocols for Researchers. Benchchem.

- (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences and Research.

- (2024). A review on thiazole based compounds & it's pharmacological activities. World Journal of Advanced Research and Reviews.

- Niu, F., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. Frontiers in Chemistry.

- (2019). synthesis of thiazoles. YouTube.

- Singhal, M. THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS.

- (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules.

- Al-Ghorbani, M., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction. Organic Chemistry Portal.

- Hassan, F. A., et al. (2018). Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms. Al-Nahrain Journal of Science.

- (2021). Biological Potential of Thiazole Derivatives of Synthetic Origin.

- 2-Bromo-1-(4-ethylphenyl)ethanone, min 95%, 100 grams. Strem Chemicals.

- This compound.

Sources

- 1. nbinno.com [nbinno.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. researchgate.net [researchgate.net]

- 4. jetir.org [jetir.org]

- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 6. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. synarchive.com [synarchive.com]

- 10. calpaclab.com [calpaclab.com]

- 11. m.youtube.com [m.youtube.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 14. pharmaffiliates.com [pharmaffiliates.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 17. Biological Activity of Thiazole Derivatives on Some Pathogenic Microorganisms | Al-Nahrain Journal of Science [anjs.edu.iq]

4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde chemical structure and IUPAC name

An In-Depth Technical Guide to 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its chemical identity, a robust synthetic pathway with mechanistic insights, its detailed spectroscopic profile, and the vast potential for derivatization and application driven by the versatile thiazole and carbaldehyde functionalities.

Core Chemical Identity and Structure

This compound is an aromatic heterocyclic compound. The core of the molecule is a five-membered 1,3-thiazole ring, which contains both sulfur and nitrogen heteroatoms. This scaffold is substituted at the 4-position with a 4-ethylphenyl group and at the 2-position with a reactive carbaldehyde (formyl) group.

Table 1: Compound Identification

| Parameter | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 383143-98-4 | [1][2] |

| Molecular Formula | C₁₂H₁₁NOS | [1][2] |

| Molecular Weight | 217.29 g/mol | [1] |

| Canonical SMILES | CCC1=CC=C(C=C1)C2=CSC(=N2)C=O | N/A |

Caption: Chemical structure of this compound.

Synthesis and Mechanistic Insights

A robust and logical synthesis of this compound can be envisioned in two primary stages: first, the construction of the substituted thiazole core, followed by the introduction of the carbaldehyde group.

Stage 1: Hantzsch Thiazole Synthesis of the 4-(4-Ethylphenyl)-1,3-thiazole Core

The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole ring.[3][4][5] It involves the condensation of an α-haloketone with a thioamide. For our target, this translates to the reaction between 2-bromo-1-(4-ethylphenyl)ethanone and thioformamide.

-

Causality of Experimental Choices:

-

2-bromo-1-(4-ethylphenyl)ethanone (α-haloketone): This reactant provides the C4 and C5 atoms of the thiazole ring and crucially introduces the desired 4-(4-ethylphenyl) substituent from the outset.

-

Thioformamide (Thioamide): This reactant provides the sulfur atom, the nitrogen atom, and the C2-hydrogen of the thiazole ring. Using thioformamide directly yields a thiazole that is unsubstituted at the C2 position, which is ideal for the subsequent targeted formylation step.

-

Solvent (e.g., Ethanol): A protic solvent like ethanol is effective at solvating the reactants and intermediates. The reaction is often heated to reflux to ensure a sufficient reaction rate.[3]

-

Stage 2: C2-Formylation of the Thiazole Ring

The proton at the C2 position of the thiazole ring is acidic and can be abstracted by a strong base to form a thiazol-2-yl anion.[6] This nucleophilic intermediate can then react with an electrophilic formylating agent to install the aldehyde group.

-

Causality of Experimental Choices:

-

Strong Base (e.g., n-Butyllithium): n-Butyllithium (n-BuLi) is a potent organometallic base capable of deprotonating the C2 position of the thiazole ring, even at very low temperatures. This step is critical for generating the nucleophile.[7][8]

-

Anhydrous Aprotic Solvent (e.g., THF): Anhydrous conditions are essential as organolithium reagents react vigorously with water. Aprotic solvents like tetrahydrofuran (THF) are required to prevent quenching the base and are excellent for stabilizing the intermediates at low temperatures.[8]

-

Low Temperature (-78 °C): The reaction is performed at low temperature (typically with a dry ice/acetone bath) to control the high reactivity of the n-BuLi, prevent side reactions, and ensure the stability of the thiazol-2-yl anion.[7]

-

N,N-Dimethylformamide (DMF): DMF serves as the electrophilic source of the formyl group. The thiazol-2-yl anion attacks the carbonyl carbon of DMF. A subsequent aqueous workup hydrolyzes the resulting intermediate to yield the final carbaldehyde.[7][8]

-

Caption: Proposed two-stage synthesis of the target compound.

Experimental Protocol (Exemplary)

Stage 1: Synthesis of 4-(4-Ethylphenyl)-1,3-thiazole

-

To a round-bottom flask equipped with a reflux condenser, add 2-bromo-1-(4-ethylphenyl)ethanone (1.0 eq) and thioformamide (1.1 eq).

-

Add absolute ethanol as the solvent (approx. 5-10 mL per gram of α-haloketone).

-

Heat the mixture to reflux with stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into a beaker containing a dilute aqueous solution of sodium bicarbonate to neutralize any HBr formed.

-

Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 4-(4-ethylphenyl)-1,3-thiazole.

Stage 2: Synthesis of this compound

-

Dissolve 4-(4-ethylphenyl)-1,3-thiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, typically a 1.6 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the thiazol-2-yl anion.[7]

-

Add N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the cooled solution.

-

Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.[7]

-

Extract the product with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the final product, this compound.

Spectroscopic and Physicochemical Profile

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Observations and Justification |

|---|---|

| ¹H NMR | Aldehyde Proton (CHO): ~9.9-10.1 ppm (singlet). This proton is highly deshielded due to the electron-withdrawing nature and magnetic anisotropy of the C=O bond.[12]Thiazole Proton (H5): ~8.0-8.2 ppm (singlet). This proton is on an electron-deficient aromatic ring, adjacent to sulfur, leading to a downfield shift.Aromatic Protons (Phenyl): Two doublets at ~7.8-8.0 ppm and ~7.3-7.5 ppm (J ≈ 8 Hz), characteristic of a 1,4-disubstituted (para) benzene ring.Ethyl Protons (CH₂): ~2.7 ppm (quartet, J ≈ 7.6 Hz), coupled to the methyl protons.Ethyl Protons (CH₃): ~1.25 ppm (triplet, J ≈ 7.6 Hz), coupled to the methylene protons. |

| ¹³C NMR | Aldehyde Carbonyl (CHO): ~183-185 ppm. Highly characteristic downfield shift for an aldehyde carbon.Thiazole Carbons (C2, C4, C5): C2 (attached to CHO) ~168-170 ppm; C4 (attached to phenyl) ~155-157 ppm; C5 ~120-122 ppm. The carbon atoms in the heterocyclic ring have distinct chemical shifts influenced by the adjacent heteroatoms and substituents.[10][13]Phenyl Carbons: Signals between ~125-148 ppm. The ipso-carbon attached to the thiazole and the carbon attached to the ethyl group will be distinct from the protonated aromatic carbons.Ethyl Carbons (CH₂, CH₃): CH₂ ~29 ppm; CH₃ ~15 ppm. |

| IR Spectroscopy | C=O Stretch (Aldehyde): Strong, sharp absorption band around 1690-1710 cm⁻¹. This is a hallmark of an aromatic aldehyde.C-H Stretch (Aldehyde): Two characteristic medium bands around 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi resonance).Aromatic C=C Stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region.C-H Aromatic Stretches: Bands above 3000 cm⁻¹.C-H Aliphatic Stretches: Bands just below 3000 cm⁻¹ (around 2965, 2870 cm⁻¹). |

| Mass Spec. (EI) | Molecular Ion (M⁺): A strong peak at m/z = 217, corresponding to the molecular weight.Key Fragments: A significant peak at m/z = 216 ([M-H]⁺) and m/z = 188 ([M-CHO]⁺) from the loss of the formyl group. A peak at m/z = 115 from cleavage of the bond between the thiazole and phenyl rings. |

Chemical Reactivity and Derivatization Potential

The aldehyde group at the C2 position is a versatile chemical handle, making this compound an excellent starting point for generating diverse chemical libraries for drug discovery.

Caption: Key derivatization reactions of the carbaldehyde moiety.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding 2-carboxylic acid using standard oxidizing agents like potassium permanganate or Tollens' reagent (Ag₂O). Carboxylic acids are important functional groups for interacting with biological targets and improving solubility.[14]

-

Reduction: Mild reducing agents such as sodium borohydride (NaBH₄) will selectively reduce the aldehyde to a primary alcohol, providing another point for diversification.

-

Reductive Amination: This is one of the most powerful reactions in medicinal chemistry. The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium cyanoborohydride, NaBH₃CN) to form a stable secondary or tertiary amine. This allows for the systematic introduction of a vast array of amine-containing fragments.

-

Condensation Reactions: The aldehyde readily condenses with nucleophiles like hydrazines, hydroxylamines, and semicarbazides to form hydrazones, oximes, and semicarbazones, respectively. Acylhydrazones, in particular, are known to possess significant biological activity.[15]

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde into an alkene, allowing for the extension of carbon chains and the synthesis of conjugated systems.

Potential Applications in Research and Development

The 4-phenylthiazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is frequently found in biologically active compounds across various therapeutic areas.[6]

-

Anticancer Agents: Many substituted thiazoles have been investigated as potent anticancer agents. They can function as inhibitors of crucial enzymes like kinases or sirtuins. For example, derivatives of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid have been identified as promising candidates targeting SIRT2 and EGFR in cancer cells.[9] The title compound is a key intermediate for accessing such complex structures.

-

Antifungal and Antimicrobial Agents: The thiazole ring is a core component of numerous antifungal drugs. Novel phenylthiazole derivatives have shown excellent activity against pathogenic fungi like Magnaporthe oryzae (rice blast) and various Candida species.[15][16] The aldehyde functionality allows for the synthesis of Schiff bases and hydrazones, which are classes of compounds often exhibiting potent antimicrobial effects.[17]

-

Enzyme Inhibition: 4-Phenylthiazole derivatives have been developed as potent dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are key targets for treating pain and inflammation.[13] Others have been optimized as inhibitors of xanthine oxidase for the treatment of gout.[14] The ethylphenyl group and the reactive aldehyde handle on the title compound provide ideal anchor points for designing and synthesizing novel enzyme inhibitors.

-

Materials Science: Heterocyclic aldehydes are valuable monomers for the synthesis of advanced materials. For instance, thiazole-2-carbaldehyde derivatives have been used to construct Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in sensing, catalysis, and gas storage. The specific electronic properties of the thiazole ring can be harnessed to create materials with unique photoluminescent or electronic characteristics.

Conclusion

This compound is a strategically important chemical intermediate. Its structure combines the biologically validated 4-phenylthiazole core with a highly versatile carbaldehyde group. The well-established synthetic routes, based on the Hantzsch synthesis and subsequent C2-formylation, make it readily accessible. Its rich derivatization chemistry opens the door to the creation of large libraries of novel compounds for screening as potential therapeutics—particularly in oncology, infectious diseases, and inflammatory disorders—and as building blocks for functional organic materials. This guide provides the foundational knowledge for researchers and scientists to leverage the full potential of this valuable compound.

References

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. echemi.com [echemi.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. youtube.com [youtube.com]

- 5. synarchive.com [synarchive.com]

- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,3-Thiazole-2-carbaldehyde | 10200-59-6 [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. acgpubs.org [acgpubs.org]

- 12. rsc.org [rsc.org]

- 13. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(4-Ethylphenyl)-1,3-thiazole-2-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive interpretation of the predicted NMR spectra, grounded in established spectroscopic principles and supported by data from analogous structures. Furthermore, it includes detailed, field-proven experimental protocols for the acquisition of high-quality NMR data.

Introduction: Structural Elucidation via NMR Spectroscopy

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. The thiazole moiety is a key pharmacophore in numerous approved drugs, valued for its diverse biological activities.[1] The precise characterization of such molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of their chemical structure in solution.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, providing a rationale for the expected chemical shifts and coupling constants. This predictive analysis is built upon the foundational principles of NMR and comparative data from structurally related thiazole derivatives.[2][3]

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms within a molecule. The predicted spectral data for this compound are summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-a (Aldehyde) | 9.9 - 10.1 | Singlet (s) | N/A |

| H-5 (Thiazole) | 8.0 - 8.2 | Singlet (s) | N/A |

| H-2'/H-6' (Aromatic) | 7.8 - 8.0 | Doublet (d) | ~ 8.0 |

| H-3'/H-5' (Aromatic) | 7.3 - 7.5 | Doublet (d) | ~ 8.0 |

| H-c (Methylene) | 2.7 - 2.9 | Quartet (q) | ~ 7.6 |

| H-d (Methyl) | 1.2 - 1.4 | Triplet (t) | ~ 7.6 |

Causality Behind Predicted Chemical Shifts and Multiplicities:

-

Aldehyde Proton (H-a): The proton of the carbaldehyde group is expected to be the most deshielded proton in the spectrum, appearing at a significantly downfield chemical shift (δ 9.9 - 10.1 ppm). This is due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the magnetic anisotropy of the C=O bond. It will appear as a sharp singlet as there are no adjacent protons to couple with.

-

Thiazole Proton (H-5): The proton at the 5-position of the thiazole ring (H-5) is predicted to resonate in the aromatic region (δ 8.0 - 8.2 ppm). Its chemical shift is influenced by the heterocyclic nature of the ring and the electron-withdrawing aldehyde group at the 2-position. This proton will also appear as a singlet due to the absence of neighboring protons.

-

Aromatic Protons (H-2'/H-6' and H-3'/H-5'): The 4-ethylphenyl group will exhibit a characteristic AA'BB' system, which often simplifies to two distinct doublets. The protons ortho to the thiazole ring (H-2' and H-6') are expected to be more deshielded (δ 7.8 - 8.0 ppm) compared to the meta protons (H-3' and H-5', δ 7.3 - 7.5 ppm) due to the proximity of the electron-withdrawing thiazole substituent. Both sets of protons will appear as doublets with a typical ortho-coupling constant of approximately 8.0 Hz.

-

Ethyl Group Protons (H-c and H-d): The methylene protons (H-c) of the ethyl group are adjacent to the aromatic ring and will therefore be more deshielded (δ 2.7 - 2.9 ppm) than the methyl protons (H-d, δ 1.2 - 1.4 ppm). The methylene protons will appear as a quartet due to coupling with the three methyl protons, and the methyl protons will appear as a triplet due to coupling with the two methylene protons, both with a coupling constant of around 7.6 Hz.

Below is a Graphviz diagram illustrating the molecular structure and proton assignments.

Caption: Molecular structure with proton numbering.

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The predicted chemical shifts for this compound are presented below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 185 - 190 |

| C-2 (Thiazole) | 165 - 170 |

| C-4 (Thiazole) | 150 - 155 |

| C-4' (Aromatic) | 145 - 150 |

| C-1' (Aromatic) | 130 - 135 |

| C-3'/C-5' (Aromatic) | 128 - 130 |

| C-2'/C-6' (Aromatic) | 126 - 128 |

| C-5 (Thiazole) | 120 - 125 |

| -CH₂- (Ethyl) | 28 - 32 |

| -CH₃ (Ethyl) | 15 - 18 |

Rationale for Predicted ¹³C Chemical Shifts:

-

Carbonyl Carbon (C=O): Similar to its attached proton, the carbonyl carbon of the aldehyde is the most deshielded carbon, with a predicted chemical shift in the range of δ 185 - 190 ppm.

-

Thiazole Carbons (C-2, C-4, C-5): The carbons of the thiazole ring are in different electronic environments. C-2, being attached to two heteroatoms (N and S) and the electron-withdrawing aldehyde group, is expected to be significantly deshielded (δ 165 - 170 ppm). C-4, bonded to the phenyl ring and a nitrogen atom, will also be downfield (δ 150 - 155 ppm). C-5, adjacent to the sulfur atom, is predicted to be the most shielded of the thiazole ring carbons (δ 120 - 125 ppm). These predictions are consistent with data reported for other substituted thiazoles.[2]

-

Aromatic Carbons (C-1' to C-6'): The aromatic carbons will show distinct signals. The carbon attached to the thiazole ring (C-1') will be deshielded (δ 130 - 135 ppm). The carbon bearing the ethyl group (C-4') will also be downfield (δ 145 - 150 ppm). The remaining aromatic carbons (C-2'/C-6' and C-3'/C-5') will have chemical shifts in the typical aromatic region (δ 126 - 130 ppm).

-

Ethyl Group Carbons (-CH₂- and -CH₃): The aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum. The methylene carbon (-CH₂-) is predicted at δ 28 - 32 ppm, while the methyl carbon (-CH₃) will be the most shielded carbon in the molecule, appearing at δ 15 - 18 ppm.

Experimental Protocols for NMR Data Acquisition

The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and the appropriate selection of experimental parameters. The following protocols are designed to be self-validating, ensuring reproducible and reliable results.

Sample Preparation: A Step-by-Step Guide

-

Material Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[4]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules due to its good dissolving power and convenient residual solvent peak for referencing.[5]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial. Gentle vortexing or sonication can aid dissolution.[4]

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR |

| Spectrometer Frequency | 400 MHz | 100 MHz |

| Pulse Program | Standard single pulse | Proton-decoupled single pulse |

| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay | 1-5 seconds | 2 seconds |

| Number of Scans | 8-16 | 1024 or more |

| Temperature | 298 K | 298 K |

The experimental workflow is visualized in the following Graphviz diagram.

Caption: A typical workflow for NMR sample preparation and data acquisition.

Conclusion

This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of NMR spectroscopy and comparative data from related compounds, we have assigned the expected chemical shifts and coupling patterns for all protons and carbons in the molecule. The provided experimental protocols offer a robust framework for the empirical acquisition of high-quality spectral data, which is essential for the rigorous structural confirmation required in modern chemical research and development.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

University of California, Riverside. How to Prepare Samples for NMR. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

-

Tayade, R. P., & Sekar, N. (2017). Synthesis of Novel Thiazole Based Carbaldehyde as Potential Sensor for Fluoride Anion and Their Spectroscopic Properties. Journal of Fluorescence, 27(3), 1117–1128. [Link]

- Sharma, V. P., et al. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1476.

-

PubChem. 4-Methyl-1,3-thiazole-2-carbaldehyde. [Link]

-

Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]

-

University of Oxford. A User Guide to Modern NMR Experiments. [Link]

-

Michigan State University. Basic Practical NMR Concepts. [Link]

- Soleymani, R., et al. (2013). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. International Journal of Scientific & Engineering Research, 4(9).

-

ACG Publications. Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. [Link]

- Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1476.

- Al-Amiery, A. A., et al. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research, 7(10), 1000-1011.

-

Royal Society of Chemistry. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. [Link]

- El-Sayed, N. N. E., et al. (2021). Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents. BMC Chemistry, 15(1), 1-18.

-

Pharmaffiliates. This compound. [Link]

Sources

Biological activity of 4-aryl-1,3-thiazole-2-carbaldehyde derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Aryl-1,3-Thiazole-2-Carbaldehyde Derivatives

Abstract

The 1,3-thiazole nucleus is a cornerstone heterocyclic scaffold in medicinal chemistry, integral to numerous biologically active compounds.[1] Among its diverse chemical space, the 4-aryl-1,3-thiazole-2-carbaldehyde framework has emerged as a particularly privileged structure, demonstrating a remarkable breadth of pharmacological activities. This guide offers a comprehensive technical overview of the synthesis and significant biological properties of these derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. Designed for researchers, medicinal chemists, and drug development professionals, this document provides a detailed examination of structure-activity relationships (SAR), mechanisms of action, quantitative biological data, and validated experimental methodologies.

Rationale and Synthetic Strategy

The enduring interest in the 4-aryl-thiazole core stems from its structural resemblance to various natural and synthetic molecules with proven therapeutic value. The addition of a carbaldehyde group at the 2-position introduces a versatile chemical handle, allowing for a wide array of subsequent modifications (e.g., formation of Schiff bases, hydrazones) to fine-tune biological activity.

A prevalent and effective method for constructing the core 4-aryl-1,3-thiazole-2-carbaldehyde scaffold begins with a substituted 2-bromothiazole. This is achieved through the classic Hantzsch thiazole synthesis, reacting a substituted ω-bromoacetophenone with thiourea. The subsequent introduction of the 2-carbaldehyde group is typically accomplished via metal-halogen exchange followed by formylation.

Experimental Protocol: Synthesis of 4-Phenyl-1,3-thiazole-2-carbaldehyde

Causality: This protocol exemplifies a common and reliable synthetic route. The use of n-butyllithium at low temperatures is critical for efficient lithium-halogen exchange while preventing unwanted side reactions. N,N-dimethylformamide (DMF) serves as the formylating agent, quenching the highly reactive organolithium intermediate.

-

Preparation of 2-Bromo-4-phenylthiazole: This intermediate is typically synthesized via the Hantzsch reaction of ω-bromoacetophenone and thiourea, followed by a Sandmeyer reaction to replace the 2-amino group with a bromine atom.

-

Lithiation: Dissolve 2-bromo-4-phenylthiazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.

-

Add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting mixture at -78 °C for 30-45 minutes.[2][3]

-

Formylation: Add N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.[2]

-

Quench and Extraction: After stirring for 1 hour at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure 4-phenyl-1,3-thiazole-2-carbaldehyde.

Anticancer Activity

The 4-aryl-thiazole scaffold is a potent pharmacophore in oncology research, with numerous derivatives demonstrating significant cytotoxicity against a wide range of human cancer cell lines.[1] The aldehyde functionality at the C2 position often serves as a precursor for synthesizing even more active compounds, such as hydrazones and Schiff bases.

Mechanisms of Action

These derivatives exert their anticancer effects through diverse mechanisms, highlighting their ability to interact with multiple critical cellular targets.[4]

-

Tubulin Polymerization Inhibition: A primary mechanism for many potent thiazole derivatives is the disruption of microtubule dynamics. By binding to the colchicine site on β-tubulin, these compounds inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

-

Kinase Inhibition: Several derivatives act as inhibitors of crucial signaling kinases. Epidermal Growth Factor Receptor (EGFR) is a common target; inhibition of its tyrosine kinase activity blocks downstream pathways like PI3K/Akt/mTOR, which are vital for cancer cell proliferation and survival.[4] Some compounds also show inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Met, and other kinases involved in angiogenesis and metastasis.[6][7]

-

Apoptosis Induction: Beyond cell cycle arrest, these compounds can directly trigger apoptosis. This is often achieved by modulating the expression of key regulatory proteins, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2, leading to the loss of mitochondrial membrane potential and activation of caspases.[8]

-

Topoisomerase II Inhibition: Some thiazole hybrids have been shown to intercalate with DNA and inhibit the function of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[9]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected 4-aryl-thiazole derivatives against various human cancer cell lines. A lower IC₅₀ value signifies higher potency.

| Compound ID | 4-Aryl Substituent | Other Substituents | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4c | 4-Hydroxyphenyl | 2-(4-phenylhydrazinyl) | MCF-7 (Breast) | 2.57 ± 0.16 | [6] |

| 4c | 4-Hydroxyphenyl | 2-(4-phenylhydrazinyl) | HepG2 (Liver) | 7.26 ± 0.44 | [6] |

| 4d | 3-Nitrophenyl | 2-(hydrazinyl) | MDA-MB-231 (Breast) | 1.21 | [10] |

| 4b | 4-Chlorophenyl | 2-(hydrazinyl) | MDA-MB-231 (Breast) | 3.52 | [10] |

| 8f | 4-Methoxyphenyl | 2-(3,4,5-trimethoxybenzoyl) | Melanoma (SK-MEL-5) | 0.021 | [11] |

| 4i | p-Tolyl | 2-(4-fluoroanilino) | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [4] |

| 18f | 4-Nitrophenyl | Pyrazolyl-hydrazono | MCF-7 (Breast) | 6.25 | [12] |

Structure-Activity Relationship (SAR) Insights

-

Aryl Ring at C4: The substitution pattern on the 4-aryl ring is a critical determinant of activity. Electron-withdrawing groups (e.g., -NO₂, -Cl) or electron-donating groups (e.g., -OCH₃) can significantly enhance potency, depending on the specific biological target.[10][11] For instance, a 3,4,5-trimethoxyphenyl "C" ring was found to be crucial for potent tubulin polymerization inhibition.[11]

-

Substituents at C2: The carbaldehyde is often a starting point. Conversion to hydrazones or other extended aromatic systems frequently improves cytotoxic activity, likely by enabling additional binding interactions with the target protein or by altering pharmacokinetic properties.[6]

-

Overall Molecular Shape: For tubulin inhibitors, a three-aromatic ring structure (SMART agents) with a specific spatial arrangement is often required for high potency, mimicking the binding of natural ligands like colchicine.[11]

Experimental Protocol: MTT Assay for Cytotoxicity

Causality: The MTT assay is a robust, colorimetric method for assessing cell viability. It relies on the principle that metabolically active cells, possessing mitochondrial reductase enzymes, can convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of a compound's cytotoxic effect.[1]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 4-aryl-thiazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO-treated cells) and a positive control (a known anticancer drug like Doxorubicin or Staurosporine).[6] Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Antimicrobial Activity

Thiazole derivatives are recognized for their broad-spectrum antimicrobial properties.[13] The 4-aryl-1,3-thiazole-2-carbaldehyde scaffold serves as a valuable template for developing novel agents to combat drug-resistant pathogens.

Mechanism of Action

The antimicrobial effects are often attributed to the inhibition of essential microbial enzymes. Docking studies have predicted several putative mechanisms:

-

Antibacterial: Inhibition of enzymes crucial for bacterial cell wall synthesis, such as the E. coli MurB enzyme, is a proposed mechanism.[14] Other potential targets include DNA gyrase, which is essential for bacterial DNA replication.[15]

-

Antifungal: For fungal pathogens like Candida albicans, the likely mechanism is the inhibition of 14α-lanosterol demethylase, an enzyme critical for ergosterol biosynthesis, which is a vital component of the fungal cell membrane.[14]

Quantitative Data: In Vitro Antimicrobial Activity

| Compound ID | 4-Aryl Substituent | Target Organism | MIC (µg/mL) | Reference |

| Compound 3 | Pyridin-3-yl | S. aureus (MRSA) | >3750 | [14] |

| Compound 4 | Furan-2-yl | E. coli (Resistant) | 170 / 230 (MIC/MBC) | [14] |

| Compound 9 | Thiophen-2-yl | C. albicans | 60 - 230 | [14] |

| 5e | 4-Bromophenyl | S. aureus | 0.05 | [16] |

| 43a | 4-Bromophenyl | S. aureus | 16.1 µM | [13] |

| 43a | 4-Bromophenyl | E. coli | 16.1 µM | [13] |

Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration.

Experimental Protocol: Broth Microdilution for MIC Determination

Causality: The broth microdilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][18] This method provides a precise endpoint (the MIC) and is essential for evaluating the potency of new antimicrobial compounds.

-

Preparation of Inoculum: Culture the test microorganism (e.g., S. aureus, E. coli) overnight. Suspend isolated colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[19]

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 or 100 µL.

-

Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[19]

-

Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35-37 °C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[18]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, and targeting inflammatory pathways is a key therapeutic strategy. Thiazole derivatives have shown promise as potent anti-inflammatory agents.[20]

Mechanism of Action

The anti-inflammatory properties of these compounds are linked to the modulation of the arachidonic acid pathway and nitric oxide synthesis.

-

COX-2 Inhibition: Many thiazole derivatives act as selective inhibitors of cyclooxygenase-2 (COX-2), the inducible enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[12][21]

-

iNOS Inhibition: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Certain thiazole compounds can inhibit iNOS activity or scavenge NO directly, thereby reducing its pro-inflammatory effects.[22]

Quantitative Data: In Vitro Anti-inflammatory Activity

| Compound ID | 4-Aryl Substituent | Assay | IC₅₀ (µM) | Reference |

| 16a | 4-Isobutylphenyl | COX-2 Inhibition | S.I. = 134.6 | [12] |

| 18f | 4-Nitrophenyl | COX-2 Inhibition | S.I. = 42.13 | [12] |

Note: S.I. = Selectivity Index (IC₅₀ COX-1 / IC₅₀ COX-2). A higher value indicates greater selectivity for COX-2.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Causality: This assay quantifies the ability of a compound to inhibit the production of nitric oxide in macrophages stimulated by an inflammatory agent like lipopolysaccharide (LPS). The concentration of nitrite (a stable breakdown product of NO) in the cell culture medium is measured using the Griess reagent, providing an indirect measure of iNOS activity and, therefore, the compound's anti-inflammatory potential.[23][24]

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[23]

-

Treatment: Treat the cells with various concentrations of the thiazole derivatives for 1-2 hours.

-

Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response and NO production. Incubate for 24 hours.[23]

-

Griess Reaction: Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to the supernatant.[22]

-

Measurement: Incubate in the dark at room temperature for 10-15 minutes. Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-only treated cells.

Conclusion and Future Perspectives

The 4-aryl-1,3-thiazole-2-carbaldehyde scaffold and its subsequent derivatives represent a highly versatile and pharmacologically significant class of compounds. Their demonstrated ability to potently inhibit cancer cell growth, combat microbial pathogens, and suppress inflammatory responses underscores their vast therapeutic potential. The diverse mechanisms of action, from tubulin and kinase inhibition to interference with microbial enzymes, highlight the chemical tractability of the thiazole core in targeting distinct biological pathways.

Future research should focus on lead optimization to enhance potency and selectivity while minimizing off-target effects and toxicity. The exploration of novel derivatives, particularly through structure-based design guided by co-crystal structures with target enzymes, will be crucial. Furthermore, advancing the most promising candidates to in vivo animal models is a necessary next step to validate their efficacy and pharmacokinetic profiles, paving the way for potential clinical development.

References

-

Hindson, J. et al. (2011). Antimicrobial Susceptibility Testing Protocols. CRC Press.

-

Li, W. et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry.

-

Al-Ostoot, F. H. et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules.

-

World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. OIE Terrestrial Manual.

-

Fouad, M. A. et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules.

-

Hindson, J. (n.d.). Antimicrobial Susceptibility Testing Protocols. NHBS Academic & Professional Books.

-

BenchChem. (2025). Comparative Cytotoxicity Analysis of Thiazole Derivatives in Cancer Cell Lines. BenchChem.

-

Al-Suwaidan, I. A. et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega.

-

Nguyen, M. & Shadi, M. (2023). Antimicrobial Susceptibility Testing. StatPearls.

-

APEC. (n.d.). Antimicrobial Susceptibility Testing. APEC.

-

Al-Warhi, T. et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Journal of Biomolecular Structure & Dynamics.

-

Li, W. et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. Journal of Medicinal Chemistry.

-

Ahmad, A. et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmaceutical Sciences and Research.

-

Popović, J. et al. (2022). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Antibiotics.

-

Singh, R. et al. (2014). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: An analogue-based drug design approach. Bioorganic & Medicinal Chemistry Letters.

-

Li, Z. et al. (2025). Development of a nitric oxide sensor for in vitro evaluation of the capsaicin's anti-inflammatory activity. Microchimica Acta.

-

ResearchGate. (n.d.). Strategies employed to assess anti-inflammatory activity in vitro.

-

Pujiastuti, B. et al. (2017). Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. Korean Journal for Food Science of Animal Resources.

-

Narasimhamurthy, K. H. et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry Reports.

-

Gümüş, F. (2009). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements.

-

Abbas, Y. A. et al. (2014). Synthesis and Antibacterial Activity of 4‐Aryl‐2‐(1‐substituted ethylidene)thiazoles. Archiv der Pharmazie.

-

Ali, H. et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. PLOS ONE.

-

ResearchGate. (2018). (PDF) IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca.

-

Sharma, V. & Kumar, P. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews.

-

Li, J. et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry.

-

BenchChem. (2025). The Diverse Biological Activities of 4-Aryl-1,3-Thiazole Derivatives. BenchChem.

-

Ali, B. et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules.

-

El-Gamal, M. I. et al. (2021). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Wang, Y. et al. (2024). Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. MedChemComm.

-

Pricopie, A. et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals.

-

Kim, Y. C. et al. (2007). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. Bioorganic & Medicinal Chemistry.

-

Nasr, M. N. & Gineinah, M. M. (2003). Novel 3,3a,4,5,6,7-hexahydroindazole and arylthiazolylpyrazoline derivatives as anti-inflammatory agents. Archiv der Pharmazie.

-

Journal of Chemical Reviews. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.

-

Guidechem. (n.d.). 1,3-Thiazole-2-carbaldehyde 10200-59-6 wiki.

-

Kumar, D. (2024). (PDF) OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. ResearchGate.

-

Sharma, N. et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Biological and Environmental Pleiades.

-

Guidechem. (n.d.). What is the significance and synthesis of 1,3-Thiazole-2-carbaldehyde?.

-

ChemicalBook. (n.d.). 1,3-Thiazole-2-carbaldehyde | 10200-59-6.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 1,3-Thiazole-2-carbaldehyde | 10200-59-6 [chemicalbook.com]

- 4. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jchemrev.com [jchemrev.com]

- 14. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Antibacterial Activity of 4‐Aryl‐2‐(1‐substituted ethylidene)thiazoles | Semantic Scholar [semanticscholar.org]

- 17. routledge.com [routledge.com]

- 18. apec.org [apec.org]

- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. discovery.researcher.life [discovery.researcher.life]

- 21. Novel 3,3a,4,5,6,7-hexahydroindazole and arylthiazolylpyrazoline derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mjas.analis.com.my [mjas.analis.com.my]

- 24. researchgate.net [researchgate.net]

Discovery and significance of substituted thiazole compounds in research

An In-Depth Technical Guide to the Discovery and Significance of Substituted Thiazole Compounds

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry and materials science.[1] Its unique physicochemical properties and versatile reactivity have established it as a cornerstone in the development of a multitude of biologically active agents and functional materials.[2][3] This guide provides an in-depth exploration of substituted thiazole compounds, from their foundational synthesis methodologies to their profound significance in modern research. We will dissect key experimental protocols, analyze structure-activity relationships (SAR), and examine their mechanisms of action across various therapeutic areas, including oncology, infectious diseases, and inflammation. Furthermore, this document will touch upon their emerging roles in catalysis, providing a comprehensive resource for researchers, scientists, and professionals in drug development.

The Thiazole Core: A Foundation of Versatility

The thiazole moiety is not merely a synthetic curiosity; it is a recurring motif in nature, most famously as a key component of thiamine (Vitamin B1), which is essential for metabolism.[4][5] This natural precedent hinted at the ring's biocompatibility and potential for biological interaction. In synthetic chemistry, the thiazole ring is valued for its aromaticity and the distinct reactivity of its constituent atoms.[6] The C2 position, for instance, bears a relatively acidic proton, making it a reactive site for further functionalization.[2] This inherent reactivity allows chemists to use the thiazole ring as a versatile building block, or "synthon," for constructing complex molecular architectures.[2][5] Its presence in over 18 FDA-approved drugs, such as the antiretroviral Ritonavir and the anticancer agent Dasatinib, underscores its clinical and commercial significance.[7][8][9]

Foundational Synthetic Methodologies

The construction of the thiazole ring is a well-established field, with several classic name reactions forming the bedrock of its synthesis. Understanding these methods is crucial for any researcher aiming to develop novel thiazole derivatives.

The Hantzsch Thiazole Synthesis

The most prominent and widely utilized method for synthesizing thiazoles is the Hantzsch synthesis, first described in 1887.[1][10] This reaction involves the condensation of an α-haloketone with a thioamide.[10] Its enduring popularity stems from its reliability, high yields, and the simplicity of the starting materials.[11]

This protocol provides a classic, reliable method for constructing a substituted thiazole ring.

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

-

Standard laboratory glassware (scintillation vial, beaker, etc.)

-

Magnetic stirrer and hot plate

-

Büchner funnel and filtration apparatus

Procedure:

-

Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[1][11]

-

Solvent Addition: Add 5 mL of methanol and a magnetic stir bar.[1]

-

Heating: Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[11] The reaction proceeds via an initial S-alkylation of the thioamide, followed by cyclization and dehydration to form the aromatic thiazole ring.[12]

-

Cooling and Precipitation: Remove the vial from the heat and allow it to cool to room temperature.[11]

-

Neutralization: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix. This step neutralizes any hydrobromic acid formed during the reaction and precipitates the product.[11]

-

Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.[11]

-

Washing: Wash the filter cake with water to remove any remaining inorganic salts.[11]

-

Drying: Spread the collected solid on a tared watch glass and allow it to air dry to yield the 2-amino-4-phenylthiazole product.[11]

Caption: Workflow for the Hantzsch Thiazole Synthesis.

The Cook-Heilbron Thiazole Synthesis

Another classic route, the Cook-Heilbron synthesis, is particularly useful for preparing 5-aminothiazoles.[13] This reaction involves treating α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions.[13][14][15] The mechanism begins with a nucleophilic attack from the aminonitrile's nitrogen onto the electrophilic carbon of the sulfur-containing reagent, initiating the cyclization process.[13] While less common than the Hantzsch synthesis, it provides a valuable alternative for accessing a different substitution pattern.[13][16]

Pharmacological Significance and Therapeutic Applications

Thiazole derivatives exhibit a remarkable breadth of biological activities, making them a major focus of drug discovery programs.[4][17]

Anticancer Activity

The thiazole scaffold is a key feature in numerous anticancer agents, where it often serves as a core structure for interacting with various oncogenic targets.[2]

-

Kinase Inhibition: Many thiazole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that are often hyperactive in cancer.[18]

-

EGFR and HER2: The Epidermal Growth Factor Receptor (EGFR) is a well-known target in cancer therapy. Thiazole-based hybrids have been developed as highly effective EGFR tyrosine kinase inhibitors (TKIs).[19] For example, compound 50b in a recent study showed potent EGFR inhibition (IC₅₀ = 0.06 µM), comparable to the standard drug erlotinib.[19]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and its over-activation is a hallmark of many cancers.[20][21] Thiazole derivatives have been designed as potent PI3K/mTOR dual inhibitors.[20] For instance, a novel synthesized derivative, 3b , demonstrated high activity against PI3Kα (IC₅₀ = 0.086 µM) and mTOR (IC₅₀ = 0.221 µM).[20]

-

Other Kinases: Thiazoles are also found in inhibitors of Cyclin-Dependent Kinases (CDKs) and Akt, which are central to cell cycle progression and apoptosis evasion, respectively.[22][21]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benthamdirect.com [benthamdirect.com]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. synarchive.com [synarchive.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 14. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 15. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 16. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thiazole derivatives: Significance and symbolism [wisdomlib.org]

- 18. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. Thiazole–driven heterocyclic hybrids as EGFR inhibitors: progress in synthesis and anticancer applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-ethylphenyl)-1,3-thiazole-2-carbaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the heterocyclic compound, 4-(4-ethylphenyl)-1,3-thiazole-2-carbaldehyde. This molecule, featuring a substituted phenylthiazole core, is of significant interest in medicinal chemistry due to the established biological activities of the thiazole scaffold.

Core Compound Characteristics

This compound is a solid organic compound with the molecular formula C₁₂H₁₁NOS. Its structure is characterized by a 1,3-thiazole ring substituted at the 4-position with a 4-ethylphenyl group and at the 2-position with a carbaldehyde (formyl) group.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NOS | [1] |

| Molecular Weight | 217.29 g/mol | [1] |

| CAS Number | 383143-98-4 | [1] |

| Appearance | Not explicitly stated, likely a solid | Inferred from related compounds |

| Storage | 2-8°C, Refrigerator | [1] |

Structural Diagram:

Caption: Chemical structure of this compound.